Benzene, 1-methyl-3-(nitromethyl)-
Overview
Description
Benzene, 1-methyl-3-(nitromethyl)-: is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzene, where a methyl group and a nitromethyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-3-(nitromethyl)- typically involves the nitration of toluene. Toluene is treated with a mixture of concentrated nitric acid and concentrated sulfuric acid at a controlled temperature, usually not exceeding 50°C . This reaction introduces a nitro group into the benzene ring, resulting in the formation of nitromethylbenzene derivatives.
Industrial Production Methods: Industrial production of Benzene, 1-methyl-3-(nitromethyl)- follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-methyl-3-(nitromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming substituents to the meta position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride (SnCl2) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating mixtures (e.g., nitric acid and sulfuric acid) are employed.
Major Products Formed:
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of aminomethylbenzene derivatives.
Substitution: Formation of meta-substituted nitromethylbenzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-methyl-3-(nitromethyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, derivatives of Benzene, 1-methyl-3-(nitromethyl)- are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential use in pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, Benzene, 1-methyl-3-(nitromethyl)- is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-3-(nitromethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring by directing incoming electrophiles to the meta position . This effect is due to the electron density distribution around the benzene ring, which is altered by the presence of the nitro group .
Comparison with Similar Compounds
- Benzene, 1-methyl-2-(nitromethyl)-
- Benzene, 1-methyl-4-(nitromethyl)-
- Nitrobenzene
- Toluene
Comparison: Benzene, 1-methyl-3-(nitromethyl)- is unique due to the specific positioning of the nitromethyl group on the benzene ring. This positioning affects its chemical reactivity and the types of reactions it undergoes. Compared to its isomers (1-methyl-2-(nitromethyl)- and 1-methyl-4-(nitromethyl)-), the meta position of the nitromethyl group in Benzene, 1-methyl-3-(nitromethyl)- results in different reactivity patterns and product distributions in substitution reactions .
Properties
IUPAC Name |
1-methyl-3-(nitromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNHKWZXMCOJSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461157 | |
Record name | Benzene, 1-methyl-3-(nitromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38362-90-2 | |
Record name | Benzene, 1-methyl-3-(nitromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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